![molecular formula C15H14Br2O2 B14290022 3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol CAS No. 116250-73-8](/img/structure/B14290022.png)
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of bromine atoms at the 3 and 5 positions, a hydroxyphenylmethyl group at the 4 position, and methyl groups at the 2 and 6 positions on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol typically involves the bromination of a precursor compound. One common method involves the bromination of 2,6-dimethylphenol using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Debrominated phenols.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions due to its phenolic structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxyphenylpyruvic acid: Similar in structure but with a pyruvic acid group instead of the hydroxyphenylmethyl group.
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone: A flavone derivative with similar bromination patterns.
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: Contains a benzamide group instead of the hydroxyphenylmethyl group.
Uniqueness
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The combination of bromine atoms, hydroxyphenylmethyl group, and methyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
116250-73-8 |
|---|---|
Molecular Formula |
C15H14Br2O2 |
Molecular Weight |
386.08 g/mol |
IUPAC Name |
3,5-dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H14Br2O2/c1-8-13(16)12(14(17)9(2)15(8)19)7-10-3-5-11(18)6-4-10/h3-6,18-19H,7H2,1-2H3 |
InChI Key |
FPWUSUSLWMXYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)CC2=CC=C(C=C2)O)Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
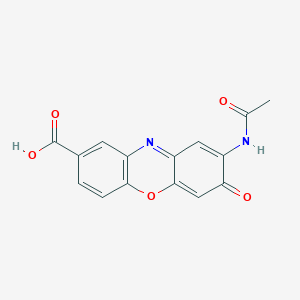
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
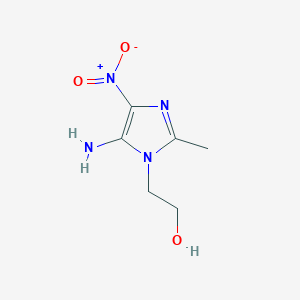
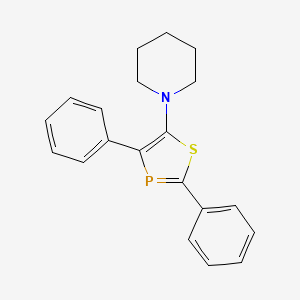
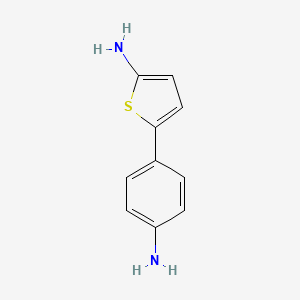
![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)


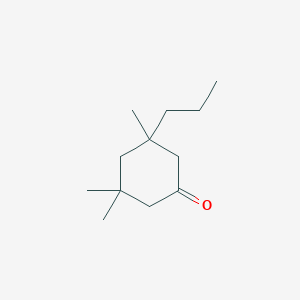
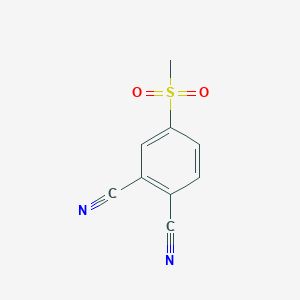
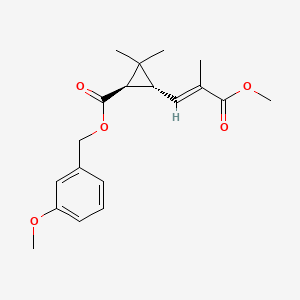
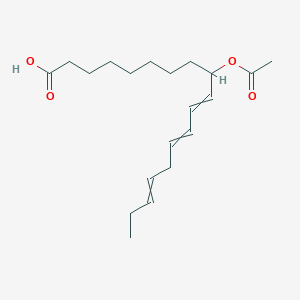
![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)
